N,N'-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide
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Overview
Description
BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate oxadiazole precursor under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is employed in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring and chlorophenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
4,5-Bis[(4-chlorophenyl)carbamoyl]-1H-imidazol-3-ium: This compound shares structural similarities but differs in the heterocyclic core, which is an imidazole instead of an oxadiazole.
Bis(4-chlorophenyl) sulfone: Another related compound with chlorophenyl groups, but it features a sulfone linkage instead of an oxadiazole ring.
Uniqueness: BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10Cl2N4O4 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
3-N,4-N-bis(4-chlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C16H10Cl2N4O4/c17-9-1-5-11(6-2-9)19-15(23)13-14(22(25)26-21-13)16(24)20-12-7-3-10(18)4-8-12/h1-8H,(H,19,23)(H,20,24) |
InChI Key |
PQPJKLTXGLIYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NO[N+](=C2C(=O)NC3=CC=C(C=C3)Cl)[O-])Cl |
Origin of Product |
United States |
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